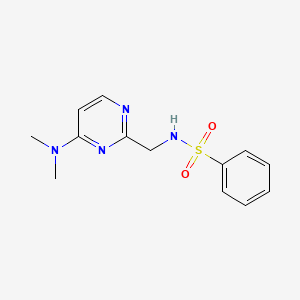

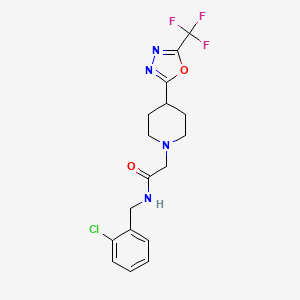

![molecular formula C10H13N3 B2738435 (2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine CAS No. 1216046-88-6](/img/structure/B2738435.png)

(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine” is a chemical compound with the CAS Number: 1073428-81-5 . It belongs to the class of imidazopyridines, which are important fused bicyclic 5–6 heterocycles recognized for their wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “this compound”, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific method for the synthesis of substituted imidazo[1,2-a]pyridin-3-yl-acetic acids involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI Code: 1S/C8H9N3/c9-6-7-1-3-11-4-2-10-8(11)5-7/h1-5H,6,9H2 .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, a solvent- and catalyst-free method has been developed for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .Applications De Recherche Scientifique

Synthesis and Bioactivity

A study by Desai et al. (2012) focused on synthesizing a series of mannich bases derived from imidazo[1,2-a]pyridine derivatives, including structures similar to "(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine". These compounds were evaluated for their antimicrobial properties against a range of Gram-positive and Gram-negative bacteria as well as fungi. The research found that some derivatives exhibited potent antimicrobial activity, comparable or superior to commercial drugs, highlighting the potential of these compounds in developing new antimicrobial agents (Desai et al., 2012).

Catalysis and Material Science

Sankaralingam and Palaniandavar (2014) investigated diiron(III) complexes of tridentate 3N ligands, including derivatives related to "this compound", as functional models for methane monooxygenases. These complexes were studied for their ability to catalyze the selective hydroxylation of alkanes, a process of significant interest in both synthetic chemistry and the pharmaceutical industry. The study highlighted the effect of the capping ligand on the catalytic activity of these complexes (Sankaralingam & Palaniandavar, 2014).

Optical and Luminescent Materials

Volpi et al. (2017) synthesized a series of novel imidazo[1,5-a]pyridines, related to the compound of interest, through a facile condensation process. These derivatives displayed tunable luminescence, significant quantum yields, large Stokes’ shifts, and strong halochromic effects, making them suitable for technological applications in the field of luminescent materials (Volpi et al., 2017).

Antituberculosis Activity

In the field of medicinal chemistry, Moraski et al. (2011) explored imidazo[1,2-a]pyridine-3-carboxamides, structurally related to "this compound", for their potent anti-tuberculosis activity. The compounds exhibited remarkable efficacy against multi- and extensive drug-resistant strains of tuberculosis, presenting a promising avenue for the development of new antituberculosis agents (Moraski et al., 2011).

Mécanisme D'action

While the specific mechanism of action for “(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine” is not mentioned in the search results, imidazo[1,2-a]pyridines in general have been recognized for their diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Orientations Futures

Imidazo[1,2-a]pyridines, including “(2,3-Dimethylimidazo[1,2-a]pyridin-7-yl)methanamine”, have attracted significant interest due to their promising and diverse bioactivity. The development of more efficient methods for their synthesis, particularly considering today’s environmental concerns combined with economic aspects, is an area of ongoing research .

Propriétés

IUPAC Name |

(2,3-dimethylimidazo[1,2-a]pyridin-7-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-7-8(2)13-4-3-9(6-11)5-10(13)12-7/h3-5H,6,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNXRSFENCQFSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC(=CC2=N1)CN)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

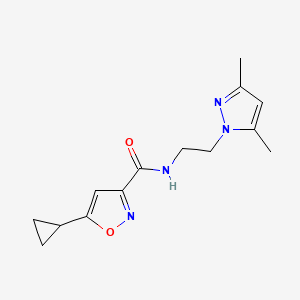

![3,4,5-trimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2738352.png)

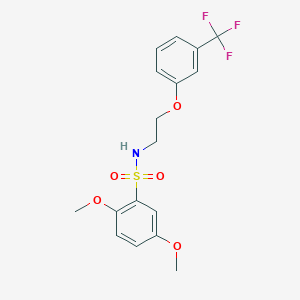

![5-Methyl-2-[1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2738353.png)

![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2738358.png)

![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1-methylimidazol-4-yl)methanone](/img/structure/B2738360.png)

![2-((naphthalen-1-ylmethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2738371.png)

![1-(2-methoxyphenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2738373.png)

![3-(Methylsulfanyl)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-1-amine](/img/structure/B2738374.png)